molecular formula C14H11FO4 B6398759 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid CAS No. 1261981-02-5

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6398759
CAS No.: 1261981-02-5
M. Wt: 262.23 g/mol
InChI Key: DPCNZPVHTDIJNR-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure. This compound is known for its white crystalline powder appearance and has a melting point of approximately 150-152°C .

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-7-9(2-4-10(13)14(17)18)8-3-5-12(16)11(15)6-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCNZPVHTDIJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689367
Record name 3'-Fluoro-4'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-02-5
Record name 3'-Fluoro-4'-hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid typically involves the hydroxylation of 3-fluorobenzoic acid. This process can be carried out using liquid ammonia, sodium hydroxide, and cuprous hydroxide . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield. The compound is usually purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxyphenylacetic acid: This compound has a similar structure but lacks the methoxy group.

    4-Hydroxy-3-methoxybenzoic acid: This compound has a methoxy group but lacks the fluorine atom.

    2-Fluoro-4-hydroxybenzoic acid: This compound has a fluorine atom but differs in the position of the hydroxyl group.

Uniqueness

4-(3-Fluoro-4-hydroxyphenyl)-2-methoxybenzoic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

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